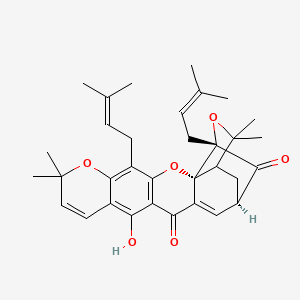
Desoxymorellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoxymorellin is a natural product found in Garcinia hanburyi with data available.
Scientific Research Applications
Anti-HIV-1 and Cytotoxic Properties
Desoxymorellin, a compound isolated from the resin and fruits of Garcinia hanburyi, has demonstrated significant anti-HIV-1 activity. In a study by Reutrakul et al. (2006), desoxymorellin showed promising results in an HIV-1 reverse transcriptase assay, indicating its potential as an anti-HIV-1 agent. This study also highlighted its cytotoxic properties against various cancer cell lines, suggesting a broader scope for therapeutic research (Reutrakul et al., 2006).
Synthetic Strategies
Desoxymorellin's synthesis has been a topic of interest for researchers. Tisdale et al. (2003) presented a biomimetic strategy for the synthesis of desoxymorellin, using a Claisen/Diels-Alder/Claisen reaction cascade. This approach is critical for creating desoxymorellin in the laboratory, enabling further studies and applications (Tisdale et al., 2003).
Further Synthesis and Structural Analysis
In another study, Tisdale et al. (2004) discussed a unified synthetic strategy for producing desoxymorellin. This method involves a site-selective Claisen/Diels-Alder/Claisen rearrangement, emphasizing the importance of specific chemical processes in the synthesis of such complex molecules (Tisdale et al., 2004).
properties
Product Name |
Desoxymorellin |
|---|---|
Molecular Formula |
C33H38O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2R,17R,19S)-12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |
InChI |
InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3/t19-,23?,32+,33-/m0/s1 |
InChI Key |
VZQQLPACAVHZQT-JTMUNMDNSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@]45C6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C |
synonyms |
desoxymorellin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




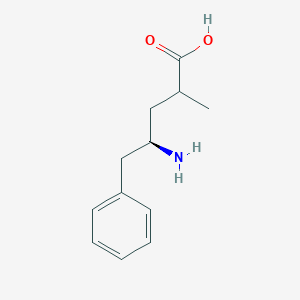
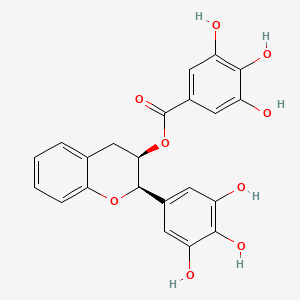
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)

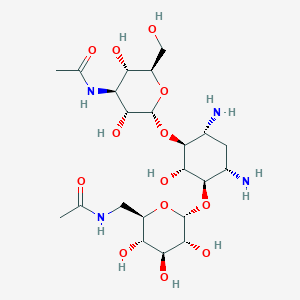
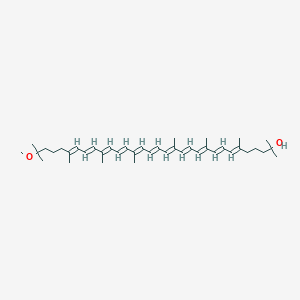


![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)

![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)